2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1060260-60-7
VCID: VC11920488
InChI: InChI=1S/C19H17FN2O3S2/c20-15-5-9-18(10-6-15)27(24,25)22-16-7-3-14(4-8-16)12-19(23)21-13-17-2-1-11-26-17/h1-11,22H,12-13H2,(H,21,23)
SMILES: C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Molecular Formula: C19H17FN2O3S2
Molecular Weight: 404.5 g/mol

2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

CAS No.: 1060260-60-7

VCID: VC11920488

Molecular Formula: C19H17FN2O3S2

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide - 1060260-60-7

Description

2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound featuring a combination of sulfonamide, acetamide, and thiophene functional groups. This compound is of interest in medicinal chemistry due to its potential biological activity, which can be attributed to the presence of biologically relevant moieties such as the sulfonamide and thiophene groups.

Synthesis

The synthesis of 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide likely involves multiple steps, including the formation of the sulfonamide bond and the attachment of the thiophen-2-ylmethyl group to the acetamide moiety. This process may require specific conditions such as controlled temperatures, inert atmospheres, and purification techniques like chromatography to isolate the desired product.

Potential Applications

Given its structural features, this compound may have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of sulfonamide and thiophene groups suggests possible biological activity, which could be explored in drug discovery efforts.

Experimental Techniques

Experimental characterization of this compound would typically involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to determine its structure and properties. Additionally, biological assays would be necessary to elucidate its mechanism of action and potential therapeutic applications.

CAS No. 1060260-60-7
Product Name 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
Molecular Formula C19H17FN2O3S2
Molecular Weight 404.5 g/mol
IUPAC Name 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Standard InChI InChI=1S/C19H17FN2O3S2/c20-15-5-9-18(10-6-15)27(24,25)22-16-7-3-14(4-8-16)12-19(23)21-13-17-2-1-11-26-17/h1-11,22H,12-13H2,(H,21,23)
Standard InChIKey DVXOLDLXCKMJSH-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Canonical SMILES C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
PubChem Compound 25891074
Last Modified Nov 23 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator